1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one

Description

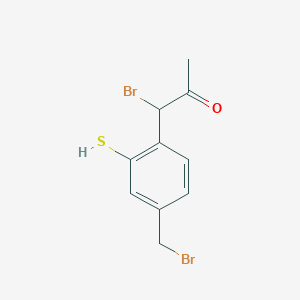

1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one (CAS 1806543-56-5) is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom, a bromomethyl group, and a mercapto (-SH) group on the phenyl ring. This compound’s structure imparts unique reactivity due to the electron-withdrawing bromine atoms and the nucleophilic thiol group.

Properties

Molecular Formula |

C10H10Br2OS |

|---|---|

Molecular Weight |

338.06 g/mol |

IUPAC Name |

1-bromo-1-[4-(bromomethyl)-2-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3 |

InChI Key |

PDBKADSZGYNSOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)CBr)S)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Compounds

The primary and most widely employed method for synthesizing 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one involves the bromination of 1-(4-methyl-2-mercaptophenyl)propan-2-one or closely related analogs. The reaction typically proceeds via electrophilic bromination targeting both the benzylic methyl group and the alpha position of the propan-2-one moiety.

- Reagents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.

- Solvents: Suitable solvents include acetic acid, carbon tetrachloride, or chloroform, chosen based on solubility and reaction control.

- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (up to 40 °C) to ensure selective bromination and to minimize side reactions.

- Reaction Time: Typically ranges from a few hours to overnight, depending on scale and reagent concentration.

This bromination results in the substitution of the benzylic methyl group with a bromomethyl group and the introduction of a bromine atom at the alpha carbon of the ketone, yielding the target compound.

Protection of the Mercapto Group

The mercapto (-SH) group is reactive and prone to oxidation or side reactions during bromination. To prevent this, protection strategies are sometimes employed:

- Formation of thioether or disulfide intermediates prior to bromination.

- Conducting reactions under inert atmosphere (nitrogen or argon) to minimize oxidation.

- Use of antioxidants such as tris(2-carboxyethyl)phosphine or ethylenediaminetetraacetic acid (EDTA) during synthesis and storage.

Purification

Post-reaction, the crude product is purified using column chromatography on silica gel, employing gradients of hexane and ethyl acetate to separate the desired compound from dibrominated by-products and other impurities.

Summary of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-(4-methyl-2-mercaptophenyl)propan-2-one |

| Brominating Agents | Molecular bromine (Br2), N-bromosuccinimide (NBS) |

| Solvents | Acetic acid, carbon tetrachloride, chloroform |

| Temperature Range | 20 - 40 °C |

| Reaction Time | 3 - 15 hours |

| Mercapto Group Protection | Thioether/disulfide intermediates, inert atmosphere, antioxidants |

| Purification Method | Silica gel column chromatography (hexane/ethyl acetate gradient) |

| Industrial Scale Techniques | Continuous flow reactors, catalyst use, environmental controls |

Mechanistic and Analytical Considerations

- Mechanism: The bromination proceeds via electrophilic substitution on the aromatic ring and benzylic position. The alpha-bromination of the ketone occurs through enol or enolate intermediates.

- Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substitution patterns.

- Fourier Transform Infrared (FT-IR) spectroscopy identifies characteristic carbonyl (C=O) and thiol (S-H) stretches.

- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and bromine isotope patterns.

Research Findings and Optimization

- Controlled bromination conditions reduce over-bromination and formation of dibromo side-products.

- Protection of the mercapto group enhances yield and purity.

- Continuous flow methods improve scalability and reproducibility in industrial production.

- Use of N-bromosuccinimide can offer milder reaction conditions with comparable yields to molecular bromine.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium thiolate, sodium alkoxide, or primary amines in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the mercapto group is oxidized to form sulfoxides or sulfones, which can further react with other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s properties are influenced by its substituents. Comparisons with analogs highlight these effects:

Brominated Chalcone Derivatives

- Its synthesis involves bromine addition to a chalcone precursor followed by elimination, similar to methods used for dibrominated propanones . The absence of the -SH group reduces nucleophilic reactivity, making it less prone to oxidation or thiol-mediated reactions compared to the target compound.

Halogenated Propanones

- 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (CAS 801303-32-2):

The fluorine atom on the phenyl ring introduces strong electron-withdrawing effects, enhancing the ketone’s electrophilicity. However, the lack of a bromomethyl or mercapto group limits its utility in thiol-alkyne coupling or alkylation reactions . - 2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9):

The methoxy (-OCH₃) group is electron-donating, stabilizing the aromatic ring but reducing the ketone’s electrophilicity. This contrasts with the electron-withdrawing bromomethyl and -SH groups in the target compound, which increase its reactivity toward nucleophiles .

Sulfur-Containing Analogs

- This makes the target compound more versatile in synthesizing disulfide linkages or metal-thiolate complexes .

Toxicity and Environmental Impact

Comparative Data Table

Biological Activity

1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one is a brominated organic compound notable for its complex structure, which includes both bromine and mercapto functionalities. This combination may provide unique reactivity patterns and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 338.06 g/mol. The compound features a ketone functional group, which contributes to its electrophilic character, while the mercapto group (-SH) allows for nucleophilic reactions .

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds containing bromine and sulfur have been studied for their potential antimicrobial effects. The presence of the mercapto group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : Some derivatives of brominated compounds have shown cytotoxicity against various cancer cell lines. The reactivity of the bromine atom may facilitate interactions with cellular targets, leading to apoptosis in cancer cells.

- Antioxidant Activity : The mercapto group can act as a reducing agent, potentially scavenging free radicals and providing protective effects against oxidative stress.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various brominated compounds, including those with mercapto groups. Results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that certain brominated ketones possess cytotoxic properties. The compound's ability to induce cell death was attributed to its electrophilic nature, allowing it to form adducts with critical biomolecules within the cells .

- Antioxidant Studies : Research on sulfur-containing compounds has shown promising results in terms of antioxidant activity. The mercapto group’s ability to donate electrons is crucial in neutralizing free radicals, which could be beneficial in preventing oxidative damage in biological systems.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one | Antimicrobial, Cytotoxic | Contains additional bromine, enhancing reactivity |

| 1-Bromo-3-(4-bromophenyl)propan-2-one | Moderate Cytotoxicity | Lacks mercapto group; focused on aromatic properties |

| 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile | Antioxidant | Contains nitrile groups; used in different applications |

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR can identify the bromine-induced deshielding of adjacent protons and carbons, particularly for the mercaptophenyl and bromomethyl groups .

- X-ray crystallography : SHELXL is widely used for refining crystal structures, especially for resolving disorder in bromine-containing moieties. Hydrogen atoms can be modeled using riding constraints, while anisotropic displacement parameters refine heavy atoms like bromine .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns characteristic of bromine (1:1 ratio for Br and Br) .

How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

Advanced Research Question

Crystal twinning and disorder are common due to the bulky bromine substituents. Strategies include:

- SHELXL integration : Use the

TWINandBASFcommands to model twinned data, adjusting the scale factor for overlapping reflections . - Disorder modeling : Split bromine or methyl groups into multiple positions with occupancy refinement. For example, highlights methylsulfanyl groups modeled with 50% occupancy in alternate sites .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts, improving the electron density map quality .

How can contradictory spectroscopic data (e.g., unexpected coupling patterns) be resolved?

Advanced Research Question

Contradictions may arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Methodological approaches include:

- Variable-temperature NMR : Identify slow exchange processes by observing line broadening or splitting at low temperatures. For example, hindered rotation around the propan-2-one moiety could explain split peaks .

- DFT calculations : Compare experimental H NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .

- Solvent screening : Polar solvents like DMSO may stabilize specific tautomers, altering coupling constants .

What mechanistic insights explain the reactivity of the mercapto group in substitution reactions?

Advanced Research Question

The thiol (-SH) group undergoes nucleophilic substitution or oxidation. Key findings include:

- Nucleophilic substitution : The mercapto group can be replaced by alkoxy or hydroxy groups under basic conditions (e.g., NaOH in ethanol), forming derivatives like 2-hydroxypropanones .

- Oxidation pathways : Oxidizing agents (e.g., mCPBA) convert -SH to sulfonic acid or disulfide bridges, critical for polymer crosslinking studies .

- Protection strategies : Use tert-butylthiol or trityl groups to temporarily block the -SH group during multi-step syntheses, preventing side reactions .

How can computational methods support the design of derivatives with enhanced stability?

Advanced Research Question

- Molecular docking : Predict binding affinity of derivatives (e.g., bromine replaced with iodine) to biological targets using AutoDock or Schrödinger .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) for tautomers using Gaussian to identify the most stable conformer .

- Reactivity indices : Fukui function analysis (via DFT) identifies sites prone to electrophilic or nucleophilic attacks, guiding functionalization strategies .

What are the implications of steric effects from the bromomethyl group on reaction kinetics?

Advanced Research Question

The bromomethyl group introduces steric hindrance, slowing nucleophilic attacks. Experimental approaches include:

- Kinetic studies : Monitor reaction rates (e.g., SN2 substitutions) via UV-Vis or NMR, comparing with less hindered analogs .

- X-ray crystallography : Measure bond angles and torsion angles to quantify steric bulk. For instance, reports C-Br bond angles distorted by ~5° due to adjacent methyl groups .

- Molecular dynamics simulations : Simulate collision frequencies to correlate steric effects with observed rate constants .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

- Solvent replacement : Substitute chloroform with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic bromination : Use HBr/H2O2 systems instead of molecular bromine to reduce toxicity and waste .

- Microwave-assisted synthesis : Reduce reaction times from 24 hours to <1 hour, minimizing energy use, as demonstrated in analogous ketone brominations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.